Cas no 1451393-52-4 (3,5-Bis(trifluoromethyl)benzylboronic acid)

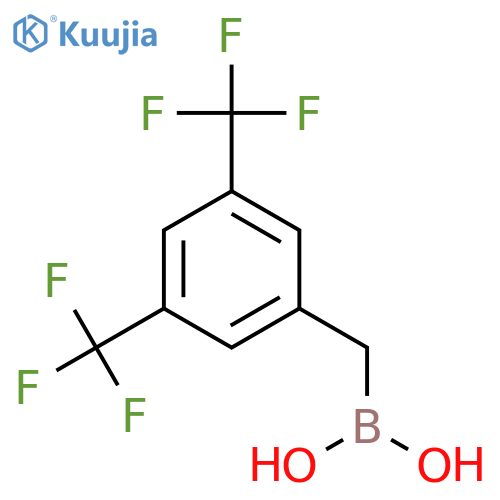

1451393-52-4 structure

商品名:3,5-Bis(trifluoromethyl)benzylboronic acid

CAS番号:1451393-52-4

MF:C9H7BF6O2

メガワット:271.952103853226

MDL:MFCD09954102

CID:4734973

3,5-Bis(trifluoromethyl)benzylboronic acid 化学的及び物理的性質

名前と識別子

-

- 3,5-Bis(trifluoromethyl)benzylboronic acid

- (3,5-Bis(trifluoromethyl)benzyl)boronic acid

- C9H7BF6O2

- BC001873

- Z1385

-

- MDL: MFCD09954102

- インチ: 1S/C9H7BF6O2/c11-8(12,13)6-1-5(4-10(17)18)2-7(3-6)9(14,15)16/h1-3,17-18H,4H2

- InChIKey: REMKPLMTAFTLPK-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C(F)(F)F)C=C(CB(O)O)C=1)(F)F

計算された属性

- せいみつぶんしりょう: 272.044

- どういたいしつりょう: 272.044

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 255

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5

3,5-Bis(trifluoromethyl)benzylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T897770-2.5g |

3,5-Bis(Trifluoromethyl)Benzylboronic Acid |

1451393-52-4 | 2.5g |

$ 50.00 | 2022-06-02 | ||

| eNovation Chemicals LLC | Y0999683-1g |

(3,5-bis(trifluoromethyl)benzyl)boronic acid |

1451393-52-4 | 95% | 1g |

$400 | 2024-08-02 | |

| Matrix Scientific | 204495-1g |

[3,5-Bis(trifluoromethyl)phenyl]methylboronic acid |

1451393-52-4 | 1g |

$1085.00 | 2023-09-10 | ||

| Ambeed | A817124-1g |

(3,5-Bis(trifluoromethyl)benzyl)boronic acid |

1451393-52-4 | 98% | 1g |

$211.0 | 2024-04-23 | |

| TRC | T897770-5g |

3,5-Bis(Trifluoromethyl)Benzylboronic Acid |

1451393-52-4 | 5g |

$ 65.00 | 2022-06-02 | ||

| TRC | T897770-25g |

3,5-Bis(Trifluoromethyl)Benzylboronic Acid |

1451393-52-4 | 25g |

$ 80.00 | 2022-06-02 | ||

| Matrix Scientific | 204495-25g |

[3,5-Bis(trifluoromethyl)phenyl]methylboronic acid |

1451393-52-4 | 25g |

$4806.00 | 2023-09-10 |

3,5-Bis(trifluoromethyl)benzylboronic acid 関連文献

-

1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

1451393-52-4 (3,5-Bis(trifluoromethyl)benzylboronic acid) 関連製品

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 2230780-65-9(IL-17A antagonist 3)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1451393-52-4)3,5-Bis(trifluoromethyl)benzylboronic acid

清らかである:99%

はかる:1g

価格 ($):190.0